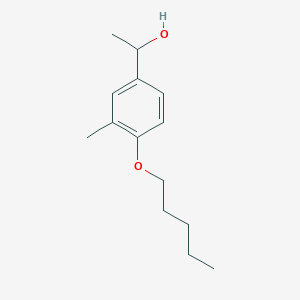
1-(3-Methyl-4-n-pentoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Methyl-4-n-pentoxyphenyl)ethanol is an organic compound with the molecular formula C14H22O2 It is characterized by the presence of a phenyl ring substituted with a methyl group at the 3-position and a pentoxy group at the 4-position, along with an ethanol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-4-n-pentoxyphenyl)ethanol typically involves the alkylation of 3-methylphenol with n-pentyl bromide to introduce the pentoxy group. This is followed by a Friedel-Crafts alkylation reaction to attach the ethanol moiety. The reaction conditions often include the use of a strong acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Additionally, advanced purification techniques such as distillation and recrystallization are employed to remove any impurities.
化学反应分析
Types of Reactions
1-(3-Methyl-4-n-pentoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexane derivative.
Substitution: The methyl and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation reactions.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
Oxidation: The major products include 1-(3-Methyl-4-n-pentoxyphenyl)ethanone and 1-(3-Methyl-4-n-pentoxyphenyl)acetic acid.
Reduction: The major product is 1-(3-Methyl-4-n-pentoxycyclohexyl)ethanol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学研究应用
1-(3-Methyl-4-n-pentoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe to study the interactions of phenolic compounds with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(3-Methyl-4-n-pentoxyphenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The phenolic and ethanol moieties can form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity. The pentoxy group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
相似化合物的比较
Similar Compounds
1-(3-Methyl-4-methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a pentoxy group.
1-(3-Methyl-4-ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of a pentoxy group.
1-(3-Methyl-4-propoxyphenyl)ethanol: Similar structure but with a propoxy group instead of a pentoxy group.
Uniqueness
1-(3-Methyl-4-n-pentoxyphenyl)ethanol is unique due to the presence of the pentoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and altered reactivity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
属性
IUPAC Name |
1-(3-methyl-4-pentoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-9-16-14-8-7-13(12(3)15)10-11(14)2/h7-8,10,12,15H,4-6,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGUWXAYIFZUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














